![molecular formula C15H19N3O4S B2703503 ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1296891-49-0](/img/structure/B2703503.png)
ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
The compound “ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfamoyl group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki-Miyaura coupling , or the reaction of phenol with diethyl sulfate .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including nucleophilic substitution and cross-coupling reactions .
Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized through three-component one-pot condensation reactions. These compounds are characterized by methods like single crystal X-ray diffraction and Density Functional Theory (DFT) studies, highlighting their structural properties and potential for further chemical investigations (Viveka et al., 2016).
Corrosion Inhibition
Pyranpyrazole derivatives demonstrate promising applications as corrosion inhibitors for mild steel, which is beneficial for industrial processes such as pickling. Studies have shown these compounds can significantly reduce corrosion, with experimental and Quantum Chemical studies backing their efficiency (Dohare et al., 2017).
Antiglaucoma Activity
Novel pyrazole derivatives have shown potential in the treatment of glaucoma. Their inhibitory effects on carbonic anhydrase isoenzymes suggest they could be more potent inhibitors than traditional treatments, indicating their therapeutic potential (Kasımoğulları et al., 2010).
Crystal Structure Analysis
The crystal structure of related compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, has been determined to understand their geometric and electronic structures better. Such analyses contribute to the broader knowledge of pyrazole derivatives' chemical behavior (Kumar et al., 2018).
Analgesic and Anti-inflammatory Agents
Research into 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters has uncovered their potential as analgesic and anti-inflammatory agents. These compounds have shown promising results in preliminary pharmacological investigations, indicating their utility in developing new therapeutic agents (Gokulan et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[(3-ethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-4-11-7-6-8-12(9-11)18-23(20,21)14-13(10(3)16-17-14)15(19)22-5-2/h6-9,18H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFCUBVHZMFPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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